REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH:14]=O)=O)=[CH:8][CH:7]=1.[OH-].[K+]>C(O)C>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:14]=[N:4][CH:1]=[CH:2][N:3]=2)=[CH:8][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C=O
|
Name
|
|
Quantity
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13.2 g
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
CC1=CC=C(C=C1)C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |